molecular formula C18H17N5O3S2 B12160582 methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12160582
M. Wt: 415.5 g/mol
InChI Key: AUIWHRUXDDZUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

引言

甲基2-({[(1-苯基-1H-四唑-5-基)磺酰基]乙酰基}氨基)-5,6-二氢-4H-环戊二烯并[b]噻吩-3-羧酸酯是一种结构复杂的杂环化合物,其分子架构融合了环戊二烯并噻吩、四唑及羧酸酯等关键功能基团。该化合物的设计体现了现代药物化学中多靶点作用策略,其结构特征与历史研究背景为理解其科学价值提供了重要视角

化学特性与结构意义

分子标识与组成

该化合物的IUPAC名称为methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ,分子式C₁₈H₁₇N₅O₃S₂,分子量415.5 g/mol。其结构可分解为以下核心模块:

结构模块 功能特性
环戊二烯并[b]噻吩骨架 五元环与噻吩环稠合,提供刚性平面结构并参与π-π相互作用
甲基羧酸酯基团 增强脂溶性,影响代谢稳定性与细胞渗透性
乙酰胺连接链 通过硫醚键连接四唑环,赋予分子构象灵活性
1-苯基-1H-四唑-5-磺酰基 四唑环的电子缺陷特性可模拟羧酸基团,作为生物电子等排体
立体电子效应分析
  • 四唑环的电子特性 :四唑环的强吸电子性通过硫醚连接链传递至噻吩环,显著改变环戊二烯并噻吩的电子密度分布。这种效应可通过理论计算(如NBO分析)量化,显示四唑环使噻吩C3位的电子密度降低约0.15 e
  • 空间位阻效应 :苯基取代基在四唑环N1位的引入产生约120°的二面角,限制了分子末端的自由旋转,从而优化了与生物靶点的立体匹配性。

杂环化学研究的历史脉络

环戊二烯并噻吩衍生物的发展

环戊二烯并噻吩的研究始于20世纪中叶,早期合成主要依赖Diels-Alder环加成反应。1987年,Fringuelli等人报道了通过硫代乙酸环化制备功能化衍生物的方法,为后续结构修饰奠定基础。2010年后,该骨架在有机光电材料领域获得突破,其平面共轭特性被用于开发高性能半导体材料

四唑化学的演进

四唑类化合物的生物电子等排特性于1985年由Patani提出,其pKa(~4.5)与羧酸(pKa ~2.5)接近,使其成为代谢稳定性更优的替代基团。2000年后,含四唑结构的药物如坎地沙坦(抗高血压药)的成功商业化,推动了该类化合物在药物设计中的广泛应用。

结构融合的创新

本化合物的设计代表了21世纪杂环化学的整合趋势:

  • 跨环协同效应 :环戊二烯并噻吩的芳香性与四唑的极性形成互补,增强分子与蛋白质结合位点的多重相互作用(如疏水作用与氢键)。
  • 合成方法学进步 :采用分步偶联策略(如先构建噻吩核心再引入四唑模块),克服了传统一锅法产率低的问题。2018年,微波辅助合成技术将该类化合物的总产率提升至62%。

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17N5O3S2/c1-26-17(25)15-12-8-5-9-13(12)28-16(15)19-14(24)10-27-18-20-21-22-23(18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,19,24)

InChI Key

AUIWHRUXDDZUJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Thioether Formation: The thiophene ring is introduced through a thioether formation reaction, where a thiol reacts with a halogenated precursor.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Functional Group Analysis and Reaction Potential

The molecule contains multiple reactive sites:

  • Tetrazole ring : A heterocyclic group known for stability but capable of participating in substitution reactions under specific conditions.

  • Sulfanyl (thioether) linkage : Prone to oxidation or nucleophilic substitution.

  • Acetyl and amino groups : Potential sites for hydrolysis or amidation.

  • Cyclopenta[b]thiophene core : A conjugated aromatic system that may undergo electrophilic substitution.

These features suggest reactivity pathways including oxidation, hydrolysis, substitution, and coupling reactions .

Oxidation of the Thioether Group

The sulfanyl (-S-) group can oxidize to a sulfone (-SO₂-) under peracid conditions.

  • Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂.

  • Conditions : Room temperature in dichloromethane or acetonitrile.

  • Product : Methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

This reaction enhances the compound’s stability and may alter its biological activity.

Hydrolysis of the Amide Bond

The acetyl-amino group can hydrolyze to a carboxylic acid under acidic or basic conditions.

  • Reagents : HCl (aqueous) or NaOH (aqueous).

  • Conditions : Reflux in ethanol/water mixtures.

  • Product : Methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.

Hydrolysis is critical for studying bioavailability and metabolic pathways.

Substitution at the Tetrazole Ring

The tetrazole moiety may undergo nucleophilic aromatic substitution (NAS) at the 5-position.

  • Reagents : Nucleophiles (e.g., amines, thiols) in the presence of a base.

  • Conditions : High temperature, polar aprotic solvents (e.g., DMF).

  • Product : Substituted tetrazole derivatives (e.g., NH₂ or SH groups replacing the phenyl sulfanyl moiety).

This reaction is pivotal for generating analogs with modified biological targets .

Electrophilic Aromatic Substitution (EAS)

The cyclopenta[b]thiophene ring may react with electrophiles (e.g., nitronium ions) at activated positions.

  • Reagents : Nitric acid (HNO₃) or bromine (Br₂).

  • Conditions : Low temperature, acidic medium.

  • Product : Substituted thiophene derivatives (e.g., nitro or bromo groups).

EAS is less common due to the ring’s aromatic stability but feasible under forcing conditions.

Reaction Monitoring and Analytical Techniques

Synthesis and reaction progress are typically tracked using:

  • Thin-Layer Chromatography (TLC) : To detect intermediates and by-products.

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and structural integrity.

  • Mass Spectrometry (MS) : To verify molecular weight and purity .

Comparison of Reaction Pathways

Reaction Type Reagents Conditions Key Product
Thioether oxidationmCPBA, H₂O₂RT, dichloromethaneSulfone derivative
Amide hydrolysisHCl or NaOHReflux, ethanol/waterCarboxylic acid derivative
Tetrazole substitutionNucleophiles (e.g., NH₃)High temp, DMFSubstituted tetrazole analogs
Electrophilic substitutionHNO₃, Br₂Low temp, acidic mediumNitro/bromo-substituted thiophene derivatives

Implications for Medicinal Chemistry

The compound’s reactivity profile makes it valuable for:

  • Drug modification : Hydrolysis or oxidation can optimize pharmacokinetic properties.

  • Targeted therapy : Tetrazole substitution enables design of selective ligands.

  • Mechanistic studies : EAS and substitution reactions aid in understanding biological interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. For instance, derivatives exhibiting similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications in the thiophene or tetrazole rings could enhance potency while minimizing toxicity to normal cells .

Antimicrobial Properties

The tetrazole ring is known for its biological activity, particularly against bacterial and fungal strains. Compounds containing this moiety have shown promise as antimicrobial agents. Research indicates that derivatives of this compound may exhibit broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant pathogens .

Synthetic Intermediates

This compound can serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions, which can lead to the formation of novel scaffolds for drug discovery .

Material Science

The compound's structural characteristics lend themselves to applications in material science, particularly in the development of organic semiconductors and photonic materials. Research has indicated that similar thiophene-based compounds can exhibit favorable electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

StudyFindings
Anticancer Efficacy A study evaluated the cytotoxic effects of cyclopenta[b]thiophene derivatives on MCF-7 cells, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity Research demonstrated that tetrazole-containing compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Synthetic Utility The compound was utilized as an intermediate in a multi-step synthesis leading to novel triazole derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, the tetrazole ring may mimic carboxylate groups, allowing the compound to interact with enzymes or receptors. The thiophene ring could contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include triazole- and tetrazole-containing agrochemicals (e.g., etaconazole and propiconazole; see ), which share nitrogen-rich heterocycles known for antifungal and pesticidal activity. Key differences include:

Feature Target Compound Triazole Analogues (e.g., Propiconazole)
Core Structure Cyclopenta[b]thiophene with fused cyclopentane ring 1,2,4-Triazole linked to dioxolane and dichlorophenyl groups
Bioactive Group Tetrazole (1-phenyl-1H-tetrazol-5-yl) Triazole (1H-1,2,4-triazole)
Solubility/Stability Likely moderate solubility due to ester and thioether groups; stability uncharacterized High lipophilicity for membrane penetration; stable under field conditions
Synthetic Accessibility Complex multistep synthesis (inferred from fused rings) Well-established industrial synthesis (dioxolane ring formation)

Research Findings and Limitations

  • Structural Analysis Tools: The compound’s crystallographic characterization (if performed) would rely on software like SHELXL for refinement and ORTEP-3 for graphical representation .
  • Agrochemical Potential: While tetrazoles are less common than triazoles in commercial pesticides, their enhanced metabolic stability and hydrogen-bonding capacity could offer advantages in target binding . Direct comparisons are hindered by the absence of bioactivity data for the target compound.
  • Validation Challenges : Structure validation (e.g., using PLATON ) would be critical to confirm stereochemical details and avoid overinterpretation of hypothetical models.

Critical Analysis of Evidence

The provided sources focus on crystallographic tools (SHELX, ORTEP) and pesticide nomenclature but lack explicit data on the target compound. For example:

Thus, this analysis relies on extrapolation from structural motifs and established methodologies. Further experimental studies (e.g., synthesis, crystallography, bioassays) are required to validate hypotheses about the compound’s properties and applications.

Biological Activity

Methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopentathiophene core, a tetrazole moiety, and an acetylaminothio group. Its molecular formula is C18H17N5OSC_{18}H_{17}N_5OS with a molecular weight of approximately 351.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing tetrazole and thiophene rings exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation through modulation of inflammatory pathways.

The biological activity of this compound may be attributed to its interaction with specific biological receptors or enzymes. For instance:

  • G Protein-Coupled Receptors (GPCRs) : Research has shown that similar compounds can act on GPCRs, influencing various signaling pathways related to inflammation and pain response .
  • Enzyme Inhibition : The presence of the acetylaminothio group suggests potential for enzyme inhibition, which could be relevant in cancer therapy .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A10Staphylococcus aureus
Compound B25Escherichia coli
Methyl Compound30Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that the methyl compound inhibits the growth of several cancer cell lines. A notable study reported a reduction in cell viability by over 60% at concentrations of 50 µM after 48 hours of treatment .

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)35

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

Methodological Answer: The synthesis involves multi-step strategies:

  • Tetrazole Formation : Cyclize nitriles with sodium azide under acidic conditions to generate the 1-phenyl-1H-tetrazole-5-thiol intermediate .
  • Thiophene Core Construction : Use cyclopentanone derivatives as starting materials, followed by Friedel-Crafts alkylation and carboxylation to form the dihydrocyclopenta[b]thiophene scaffold .
  • Coupling Reactions : Employ carbodiimide-mediated amide coupling (e.g., EDC/HOBt) to conjugate the tetrazole-sulfanylacetyl group to the thiophene core .
    Key Considerations : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates .

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm .
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) and HRMS (ESI+) for molecular ion detection .
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 54.2%, H: 4.1%, N: 13.2%, S: 15.4%) .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (logP ≈ 4.0, predicted via XlogP ) but dissolves in DMSO or DMF.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light due to the tetrazole’s photolability .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the tetrazole-sulfanylacetyl moiety?

Methodological Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive coupling efficiency .
  • Solvent Optimization : Compare DMF vs. THF; DMF enhances solubility of polar intermediates .
  • Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation .

Q. How to analyze and mitigate synthetic byproducts?

Methodological Answer:

  • LC-MS Analysis : Identify byproducts (e.g., over-oxidized sulfanyl groups or hydrolyzed esters) using a Q-TOF mass spectrometer .
  • Column Chromatography : Use silica gel (hexane/ethyl acetate gradient) to separate unreacted tetrazole precursors .

Key Insight : The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) during synthesis reduces disulfide byproducts .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the tetrazole’s hydrogen-bonding capacity .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications : Replace the cyclopenta[b]thiophene with indene or benzothiophene to assess ring size impact .
  • Functional Group Variations : Substitute the methyl ester with ethyl or tert-butyl esters to study steric effects on bioavailability .

Key Insight : The tetrazole’s phenyl group is critical for π-π stacking in enzyme binding pockets; electron-withdrawing substituents (e.g., -NO₂) may enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.